Ethacrynic acid-13C2,d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12Cl2O4 |

|---|---|

Molecular Weight |

310.15 g/mol |

IUPAC Name |

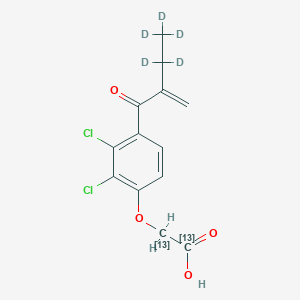

2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid |

InChI |

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2,6+1,10+1 |

InChI Key |

AVOLMBLBETYQHX-XTBUICPASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)O[13CH2][13C](=O)O)Cl)Cl |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ethacrynic Acid-13C2,d5: A Technical Guide for Researchers

Abstract: This document provides a comprehensive technical overview of Ethacrynic acid-13C2,d5, an isotopically labeled form of the potent loop diuretic, Ethacrynic acid. Designed for researchers, scientists, and drug development professionals, this guide details the compound's properties, its primary application as an internal standard in quantitative bioanalysis, the mechanism of action of its parent compound, and a detailed experimental protocol for its use.

Introduction to this compound

This compound is a stable, isotopically labeled version of Ethacrynic acid, a phenoxyacetic acid derivative.[1] In this labeled form, two carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and five hydrogen atoms are replaced with Deuterium (d5).[2] This modification results in a molecule that is chemically identical to Ethacrynic acid but has a higher molecular weight.[3] Its primary utility is as an internal standard for the accurate quantification of Ethacrynic acid in complex biological matrices using mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

The parent compound, Ethacrynic acid, is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][5][6] It functions by inhibiting ion transport in the kidneys.[7][8] Understanding the properties and applications of the labeled standard is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of Ethacrynic acid.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for method development in analytical chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁¹³C₂H₇D₅Cl₂O₄ | [9][10] |

| Molecular Weight | 310.15 g/mol | [3][10] |

| Monoisotopic Mass | 309.0493576 Da | [3] |

| Appearance | White to off-white solid | [11] |

| Purity | >95% (Typically analyzed by HPLC) | [10] |

| Isotopic Enrichment | >95% | [10] |

| Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [2] |

| Storage Conditions | -20°C | [10] |

Mechanism of Action of Ethacrynic Acid

To effectively use this compound in research, it is vital to understand the biological activity of the unlabeled therapeutic agent. Ethacrynic acid exerts its effects through two primary mechanisms.

3.1. Diuretic Action: The principal mechanism of Ethacrynic acid is the inhibition of the Na-K-Cl symporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys.[5][12] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the bloodstream.[5][7] The resulting increase in ion concentration in the tubular fluid leads to osmotic water retention, causing a profound diuretic effect and the excretion of these ions.[7][11] Unlike many other diuretics, Ethacrynic acid is not a sulfonamide, making it a suitable alternative for patients with sulfa allergies.[1][4]

3.2. Glutathione S-Transferase (GST) Inhibition: Ethacrynic acid and its glutathione adduct are potent inhibitors of glutathione S-transferase (GST) enzymes.[4] GSTs are a family of enzymes involved in the detoxification of xenobiotics and endogenous compounds.[4] This inhibitory action is an area of active research, particularly in oncology, as GSTs are often overexpressed in tumor cells and contribute to drug resistance.

Experimental Protocols

The primary use of this compound is as an internal standard (IS) for the quantification of Ethacrynic acid in biological samples. Below is a representative workflow and a detailed LC-MS/MS protocol.

General Bioanalytical Workflow

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. It corrects for variability in sample preparation, extraction, and instrument response.

Detailed LC-MS/MS Protocol for Ethacrynic Acid in Human Plasma

This protocol provides a starting point for method development. Optimization is likely required for specific instrumentation and matrices.

4.2.1. Materials and Reagents

-

Analytes: Ethacrynic Acid, this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Additives: Formic Acid (FA)

-

Reagents: Human Plasma (K2-EDTA), Zinc Sulfate

-

Equipment: Centrifuge, Vortex mixer, LC-MS/MS system

4.2.2. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethacrynic Acid and this compound in methanol.

-

Working Solutions:

-

Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of Ethacrynic Acid working solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Prepare an IS spiking solution of this compound at 100 ng/mL in 50:50 ACN:Water.

-

4.2.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS spiking solution (100 ng/mL this compound in ACN). The ACN acts as the protein precipitation agent.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

4.2.4. Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: Hold at 20% B (re-equilibration)

-

4.2.5. Mass Spectrometry (MS/MS) Conditions

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ethacrynic Acid: Q1: 301.0 -> Q3: 257.1

-

This compound (IS): Q1: 308.1 -> Q3: 264.1

-

(Note: Precursor ions [M-H]⁻ are selected in Q1. Transitions are illustrative and must be optimized.)

-

-

Key Parameters:

-

IonSpray Voltage: -4500 V

-

Source Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

4.2.6. Data Analysis and Quantification

-

Integrate the peak areas for both the Ethacrynic Acid and this compound MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Determine the concentration of Ethacrynic Acid in unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its use as an internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Ethacrynic acid. The protocols and data presented in this guide offer a robust framework for professionals engaged in drug development and research, ensuring reliable data for pharmacokinetic profiling and therapeutic drug monitoring.

References

- 1. jmolpat.com [jmolpat.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C13H12Cl2O4 | CID 76973853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]

- 6. Ethacrynic acid (Edecrin): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 9. clearsynth.com [clearsynth.com]

- 10. sussex-research.com [sussex-research.com]

- 11. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Ethacrynic Acid-13C2,d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and analytical methodologies for Ethacrynic acid-13C2,d5. This isotopically labeled analog of the potent loop diuretic, ethacrynic acid, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a stable, isotopically labeled version of ethacrynic acid, where two carbon atoms and five hydrogen atoms have been replaced with their heavier isotopes, ¹³C and deuterium (²H or d), respectively. This labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled endogenous or administered drug in biological matrices.

| Property | Value | Source |

| Molecular Formula | C₁₁¹³C₂H₇D₅Cl₂O₄ | Commercial Suppliers |

| Molecular Weight | Approximately 310.15 g/mol | Commercial Suppliers |

| Isotopic Purity | Typically >98% | Commercial Suppliers |

| Chemical Purity (HPLC) | Typically >98% | Commercial Suppliers |

| Appearance | White to off-white solid | General Knowledge |

| Intended Use | Internal standard for bioanalytical assays (LC-MS/MS, GC-MS) | [1][2] |

Mechanism of Action of Parent Compound: Ethacrynic Acid

Ethacrynic acid exerts its pharmacological effects through the inhibition of two key proteins: the Na-K-2Cl cotransporter (NKCC) and Glutathione S-transferases (GSTs).[3][4] this compound is used as a tool to study these interactions with high precision.

Inhibition of Na-K-2Cl Cotransporter (NKCC)

Ethacrynic acid, like other loop diuretics, inhibits the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[3] It binds to the chloride-binding site of the transporter, preventing the reabsorption of sodium, potassium, and chloride ions.[5] This leads to a significant increase in the excretion of these ions and water, resulting in diuresis.[3]

Inhibition of the Na-K-2Cl cotransporter by Ethacrynic Acid.

Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a known inhibitor of GSTs, a family of enzymes involved in the detoxification of xenobiotics.[1][6] The mechanism of inhibition involves the covalent binding of ethacrynic acid to a cysteine residue in the active site of the enzyme through a Michael addition reaction.[2] This irreversible inhibition can potentiate the effects of certain chemotherapeutic agents.[7]

Inhibition of Glutathione S-Transferase (GST) by Ethacrynic Acid.

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods to ensure accuracy and precision.[8][9] Below are representative protocols for its use in LC-MS/MS and NMR.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the quantification of ethacrynic acid in a biological matrix, such as plasma, using this compound as an internal standard.

1. Sample Preparation

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Ethacrynic acid: m/z 301.0 -> 227.0 (Quantifier), 301.0 -> 183.0 (Qualifier)This compound: m/z 308.0 -> 234.0 (Quantifier) |

Note: The exact MRM transitions for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. The proposed transition is based on the known fragmentation of ethacrynic acid and the mass shift from isotopic labeling.

3. Bioanalytical Method Workflow

The development and validation of a bioanalytical method using an internal standard follows a structured workflow to ensure reliability and compliance with regulatory guidelines.[10][11][12]

Workflow for Bioanalytical Method Development and Validation.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic purity of this compound.

1. Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Acquisition Parameters (Representative)

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Number of Scans | 16-64 | 1024 or more (due to lower sensitivity) |

| Relaxation Delay | 1-2 seconds | 2-5 seconds |

Expected Spectral Features:

-

In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

-

In the ¹³C NMR spectrum, the signals for the ¹³C-labeled carbons will be enhanced and may show coupling to adjacent nuclei. The use of specialized isotopic labeling experiments can provide detailed structural information.[13][14][15]

Conclusion

This compound is an essential analytical tool for researchers in drug development and related scientific fields. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for robust pharmacokinetic and metabolic studies. The methodologies and diagrams presented in this guide offer a comprehensive starting point for the effective utilization of this valuable labeled compound.

References

- 1. Inhibition of glutathione-related enzymes and cytotoxicity of ethacrynic acid and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. iajps.com [iajps.com]

- 12. researchgate.net [researchgate.net]

- 13. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Ethacrynic Acid-13C2,d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Ethacrynic acid-13C2,d5. This stable-labeled analog of Ethacrynic Acid is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis, and renal disease. It exerts its diuretic effect through the inhibition of the Na-K-Cl cotransporter (NKCC2) in the thick ascending loop of Henle. Additionally, ethacrynic acid and its glutathione conjugate are known inhibitors of Glutathione S-Transferases (GSTs), a family of enzymes involved in detoxification and drug resistance. The isotopically labeled this compound, with a molecular formula of C₁₁¹³C₂H₇D₅Cl₂O₄ and a molecular weight of approximately 310.15 g/mol , provides a high-purity (>95% by HPLC) and isotopically enriched (>95%) standard for precise quantification in biological matrices.

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the known synthesis of unlabeled ethacrynic acid and the availability of isotopically labeled starting materials, a plausible synthetic route can be proposed. The key steps would involve the introduction of the pentadeuterated butanoyl group and the ¹³C₂-labeled acetic acid moiety onto a 2,3-dichlorophenol backbone.

The proposed synthetic pathway is as follows:

-

Friedel-Crafts Acylation: Reaction of 2,3-dichlorophenol with pentadeuterated butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the deuterated side chain, yielding 2,3-dichloro-4-hydroxy-(pentadeuterobutyrophenone).

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group of the intermediate with a ¹³C₂-labeled bromoacetic acid ester, followed by hydrolysis to yield the carboxylic acid.

-

Mannich-type Reaction and Elimination: Introduction of the methylene group via a Mannich reaction with formaldehyde and dimethylamine, followed by thermal elimination to form the α,β-unsaturated ketone, yielding the final product, this compound.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from potential impurities and degradation products.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This is a general method and may require optimization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its fragmentation pattern, providing further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁¹³C₂H₇D₅Cl₂O₄ |

| Monoisotopic Mass | 310.06 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, confirming the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra should be acquired. While specific NMR data for the labeled compound is not publicly available, the data for unlabeled ethacrynic acid from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000134 can be used as a reference for spectral assignment. The absence of signals for the deuterated positions in the ¹H NMR spectrum and the enhanced signals for the labeled carbons in the ¹³C NMR spectrum would confirm successful isotopic incorporation.

Biological Activity and Signaling Pathways

Ethacrynic acid has two primary mechanisms of action that are relevant to its therapeutic effects and potential applications in research.

Inhibition of Na-K-Cl Cotransporter (NKCC2)

Ethacrynic acid inhibits the NKCC2 symporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water, resulting in diuresis.

Caption: Ethacrynic acid inhibits the NKCC2 transporter.

Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a known inhibitor of GSTs.[1] It can act as a substrate for GSTs, forming a glutathione conjugate, which is an even more potent inhibitor of some GST isoforms.[1] This inhibition is thought to be mediated by the covalent binding of the α,β-unsaturated ketone moiety of ethacrynic acid to cysteine residues in the active site of the enzyme.[2] The inhibition of GSTs can sensitize cancer cells to certain chemotherapeutic agents, making ethacrynic acid and its analogs of interest in oncology research.

Caption: Ethacrynic acid and its GSH conjugate inhibit GST.

Conclusion

This compound is an indispensable tool for researchers in drug development and related scientific fields. This guide provides a framework for its synthesis and a comprehensive approach to its characterization. While a detailed, publicly available synthetic protocol is lacking, the proposed route offers a viable strategy for its preparation. The characterization methods outlined will ensure the quality and integrity of the synthesized material for its intended use in sensitive analytical applications. The understanding of its dual mechanism of action on both NKCC2 and GSTs further highlights its importance in physiological and pharmacological research.

References

An In-depth Technical Guide to Ethacrynic acid-13C2,d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethacrynic acid-13C2,d5, an isotopically labeled form of Ethacrynic acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their studies. This compound is primarily utilized as an internal standard in quantitative analyses such as mass spectrometry, or as a tracer in metabolic studies.[1]

Chemical and Physical Properties

Ethacrynic acid is a loop diuretic used to treat edema and high blood pressure.[2][3] The isotopically labeled version, this compound, incorporates two Carbon-13 atoms and five Deuterium atoms, increasing its molecular weight for clear differentiation from its unlabeled counterpart in analytical assays.

| Property | Value |

| Chemical Formula | C₁₁¹³C₂H₇D₅Cl₂O₄ |

| Molecular Weight | 310.15 g/mol [4][5] |

| Appearance | White or almost white crystalline powder[6] |

| CAS Number (Unlabeled) | 58-54-8[4] |

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound, as compiled from various suppliers. These values are crucial for ensuring the accuracy and precision of experimental results.

| Parameter | Specification | Method |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | >95% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Chemical Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques commonly used to verify the specifications of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid. The specific gradient will depend on the column and system but will be optimized to achieve good separation of the main peak from any impurities.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 270 nm.

-

Procedure:

-

A standard solution of this compound is prepared in the mobile phase.

-

The solution is injected into the HPLC system.

-

The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which corresponds to the purity of the sample.

-

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass spectrometer) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure:

-

A dilute solution of the compound is infused into the mass spectrometer.

-

The mass spectrum is acquired in full scan mode.

-

The spectrum is analyzed for the presence of the expected molecular ion peak corresponding to the mass of this compound.

-

The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, splitting patterns, and integration values are analyzed to confirm that the structure is consistent with Ethacrynic acid, with the expected modifications for the isotopic labels.

-

Mechanism of Action and Signaling Pathways

Ethacrynic acid is a potent diuretic that primarily acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending loop of Henle in the kidneys.[2][3] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently water, resulting in diuresis.[7]

Recent research has also highlighted its role in other signaling pathways, particularly in the context of cancer biology. Ethacrynic acid has been shown to inhibit the proinflammatory NF-κB pathway and the Wnt/β-catenin signaling pathway.[6]

Wnt/β-catenin Signaling Pathway Inhibition by Ethacrynic Acid

The following diagram illustrates the inhibitory effect of Ethacrynic acid on the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway Inhibition

Below is a workflow diagram illustrating the general mechanism of NF-κB signaling and the inhibitory point of Ethacrynic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]

- 4. clearsynth.com [clearsynth.com]

- 5. sussex-research.com [sussex-research.com]

- 6. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Ethacrynic Acid-13C2,d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Ethacrynic acid-13C2,d5, covering its suppliers, pricing, technical specifications, and applications in scientific research.

This compound is a stable isotope-labeled version of ethacrynic acid, a potent loop diuretic. The incorporation of two carbon-13 atoms and five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. This guide delves into the technical details and methodologies relevant to its use in a research setting.

Supplier and Pricing Information

The availability and cost of this compound can vary between suppliers. Researchers should inquire with individual companies for the most current pricing and availability.

| Supplier | Product Code | Purity | Isotopic Enrichment | Price |

| Sussex Research Laboratories Inc. | SI050090 | >95% (HPLC)[1] | >95%[1] | $1,950.00 USD (pack size not specified)[1] |

| Clearsynth | CS-AI-00145 | Not specified | Not specified | Inquire for quote[2] |

| MedchemExpress | HY-B1640S | Not specified | Not specified | Inquire for quote[3] |

| Gentaur | 804-HY-B1640S | Not specified | Not specified | Inquire for quote[4] |

Technical Specifications

| Property | Value | Source |

| Molecular Formula | C₁₁¹³C₂H₇D₅Cl₂O₄ | [1][2] |

| Molecular Weight | 310.15 g/mol | [1][2] |

| Alternate CAS Number (for non-labeled) | 58-54-8 | [1] |

| Storage Conditions | -20°C | [1] |

| Shipping Requirement | Ambient | [1] |

Application in Research: Use as an Internal Standard

The primary application of this compound in a research context is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification of the unlabeled analyte (ethacrynic acid).

Experimental Protocol: Quantification of Ethacrynic Acid in Biological Matrices using LC-MS/MS

The following is a representative protocol for the use of this compound as an internal standard. This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation used.

1. Preparation of Standard Solutions:

- Prepare a stock solution of Ethacrynic acid (the analyte) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

- Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.

- From these stock solutions, prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte. These will be used to construct a calibration curve.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution.

- Vortex briefly to mix.

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

- Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both ethacrynic acid and this compound are monitored.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared standard solutions.

- Determine the concentration of ethacrynic acid in the biological samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Mechanism of Action of Ethacrynic Acid

While this compound is primarily used as a research tool for quantification, understanding the biological activity of its non-labeled counterpart is crucial for interpreting experimental results. Ethacrynic acid has two well-characterized mechanisms of action.

Inhibition of Na-K-2Cl Cotransporter (NKCC2)

Ethacrynic acid is a loop diuretic that acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[5][6][7] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water.

Caption: Inhibition of the NKCC2 cotransporter by Ethacrynic Acid.

Inhibition of the Wnt/β-catenin Signaling Pathway

More recently, ethacrynic acid has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[5][8] This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. Ethacrynic acid has been shown to suppress the expression of β-catenin, a key mediator of Wnt signaling.[5] This has led to research into its potential as an anticancer agent.[5][6]

Caption: Inhibition of the Wnt/β-catenin pathway by Ethacrynic Acid.

Conclusion

This compound is a valuable tool for researchers requiring accurate quantification of ethacrynic acid in complex biological samples. Its use as an internal standard in LC-MS/MS applications is well-established. Furthermore, the growing body of research into the multifaceted mechanisms of action of its non-labeled form, particularly its effects on the Wnt/β-catenin pathway, opens up new avenues for investigation in various fields, including pharmacology and oncology. This guide provides a foundational understanding for the effective utilization of this stable isotope-labeled compound in a research setting.

References

- 1. sussex-research.com [sussex-research.com]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gentaur.com [gentaur.com]

- 5. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]

- 8. Amide derivatives of ethacrynic acid: synthesis and evaluation as antagonists of Wnt/beta-catenin signaling and CLL cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Ethacrynic Acid vs. Ethacrynic Acid-13C2,d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethacrynic acid and its stable isotope-labeled counterpart, Ethacrynic acid-13C2,d5. Ethacrynic acid is a potent loop diuretic and an inhibitor of glutathione S-transferases (GSTs), with significant implications for cancer research due to its modulation of critical cellular signaling pathways. This compound serves as an essential tool in pharmacokinetic and metabolic studies, enabling precise quantification as an internal standard in mass spectrometry-based assays. This document details their comparative physicochemical properties, mechanisms of action, and experimental applications. Detailed protocols for key assays and diagrammatic representations of signaling pathways and experimental workflows are provided to facilitate research and development.

Introduction

Ethacrynic acid is a phenoxyacetic acid derivative that has been clinically used as a loop diuretic for managing edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] Beyond its diuretic effects, which stem from the inhibition of the Na-K-2Cl symporter in the loop of Henle, Ethacrynic acid has garnered significant attention for its role as a potent inhibitor of glutathione S-transferases (GSTs).[1] This inhibition has profound effects on cellular detoxification pathways and has been explored for its potential to overcome drug resistance in cancer therapy. Furthermore, Ethacrynic acid has been shown to modulate key signaling pathways implicated in cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways.

This compound is a stable isotope-labeled version of Ethacrynic acid. The incorporation of two carbon-13 atoms and five deuterium atoms results in a molecule that is chemically identical to Ethacrynic acid but has a higher mass. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for accurate and precise measurement of Ethacrynic acid in complex biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of Ethacrynic acid and this compound is presented in Table 1. The isotopic labeling in this compound results in a predictable increase in its molecular weight, which is the basis for its utility in mass spectrometry.

| Property | Ethacrynic Acid | This compound | Reference(s) |

| Molecular Formula | C₁₃H₁₂Cl₂O₄ | C₁₁¹³C₂H₇D₅Cl₂O₄ | [1] |

| Molecular Weight | 303.14 g/mol | 310.15 g/mol | [1] |

| Appearance | White or almost white crystalline powder | Not explicitly stated, assumed to be a solid | [1] |

| Solubility | Soluble in ethanol, chloroform, ether, ammonia, carbonates, and methanol. Insoluble in water. | Not explicitly stated, assumed to be similar to Ethacrynic acid | [1] |

| IUPAC Name | [2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid | [2,3-dichloro-4-(2-methylenebutanoyl)phenoxy]acetic acid-1,2-¹³C₂, ethyl-d₅ | [1] |

Mechanism of Action

Diuretic Effect

Ethacrynic acid exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[2] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, followed by water, resulting in diuresis.

Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a well-established inhibitor of GSTs, a family of enzymes crucial for the detoxification of xenobiotics and endogenous compounds.[3] It forms a conjugate with glutathione (GSH) via a Michael addition reaction, and both Ethacrynic acid itself and its GSH conjugate can inhibit GST activity.[3] The IC₅₀ values for GST inhibition vary depending on the GST isozyme class (Table 2).

| GST Isozyme Class | IC₅₀ (µM) of Ethacrynic Acid | Reference(s) |

| Alpha (α) | 4.6 - 6.0 | [4] |

| Mu (µ) | 0.3 - 1.9 | [4] |

| Pi (π) | 3.3 - 4.8 | [4] |

Modulation of Cellular Signaling Pathways

Recent research has highlighted the ability of Ethacrynic acid to interfere with key cellular signaling pathways, contributing to its anticancer properties.

Ethacrynic acid has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. It can lead to a decrease in the expression of downstream targets like cyclin D1 and LEF-1, which are involved in cell proliferation and survival.

Ethacrynic acid has also been demonstrated to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. By downregulating this pathway, Ethacrynic acid can induce apoptosis and inhibit tumor growth.

Experimental Protocols

Detailed methodologies for key experiments involving Ethacrynic acid are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Ethacrynic acid on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ethacrynic acid (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by Ethacrynic acid.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Ethacrynic acid for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of key proteins in the Wnt/β-catenin and PI3K/AKT pathways following Ethacrynic acid treatment.

Protocol:

-

Cell Lysis: Treat cells with Ethacrynic acid, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in Table 3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

| Target Protein | Pathway | Suggested Dilution | Reference(s) |

| β-catenin | Wnt/β-catenin | 1:1000 | [5] |

| Cyclin D1 | Wnt/β-catenin | 1:1000 | [6][7] |

| c-Myc | Wnt/β-catenin | 1:1000 | |

| p-AKT (Ser473) | PI3K/AKT | 1:1000 | [8] |

| Total AKT | PI3K/AKT | 1:1000 | [9] |

| p-GSK-3β | Wnt/PI3K/AKT | 1:1000 | |

| Total GSK-3β | Wnt/PI3K/AKT | 1:1000 | |

| GAPDH/β-actin | Loading Control | 1:5000 | [5] |

This compound in Quantitative Analysis

This compound is the internal standard of choice for the accurate quantification of Ethacrynic acid in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution

A known amount of this compound is added to the biological sample at an early stage of sample preparation. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both compounds equally. The ratio of the mass spectrometric signal of the analyte (Ethacrynic acid) to that of the internal standard (this compound) is used for quantification, thereby correcting for experimental variability and ensuring high accuracy and precision.

General LC-MS/MS Protocol Outline

Protocol:

-

Sample Preparation: To a biological sample (e.g., 100 µL of plasma), add a known concentration of this compound in a suitable solvent.

-

Extraction: Perform protein precipitation with a solvent like acetonitrile or methanol, or use solid-phase extraction for cleaner samples.

-

Chromatography: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Ethacrynic acid and this compound.

-

Quantification: Construct a calibration curve using known concentrations of Ethacrynic acid and a fixed concentration of the internal standard. Determine the concentration of Ethacrynic acid in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Metabolic Pathway: Glutathione Conjugation

The primary metabolic pathway for Ethacrynic acid involves its conjugation with glutathione, a reaction that can be both enzymatic (catalyzed by GSTs) and non-enzymatic.[3] This conjugation is a key step in its detoxification and elimination.

Conclusion

Ethacrynic acid and its isotopically labeled form, this compound, are valuable chemical entities for both clinical applications and biomedical research. Ethacrynic acid's multifaceted mechanism of action, encompassing diuretic effects, GST inhibition, and modulation of crucial signaling pathways, makes it a subject of ongoing investigation, particularly in the context of cancer therapy. This compound provides an indispensable analytical tool for the precise and accurate quantification of the parent drug, facilitating pharmacokinetic and metabolic studies that are crucial for drug development. This technical guide offers a foundational resource for researchers and scientists working with these compounds, providing essential data, detailed experimental protocols, and clear visual representations of their biological context.

References

- 1. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Reversible conjugation of ethacrynic acid with glutathione and human glutathione S-transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mblbio.com [mblbio.com]

- 7. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

The Pivotal Role of Ethacrynic Acid-¹³C₂,d5 in Modern Pharmacokinetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crucial role of the stable isotope-labeled compound, Ethacrynic Acid-¹³C₂,d5, in advancing pharmacokinetic research. While specific studies employing this particular isotopic variant are not extensively documented in publicly available literature, this paper will extrapolate its application based on the well-established principles of stable isotope labeling in drug metabolism and pharmacokinetics (DMPK) studies. The guide will also draw upon data from studies utilizing other isotopically labeled and unlabeled forms of ethacrynic acid to provide a comprehensive understanding of its pharmacokinetic profile and analytical methodologies.

Introduction to Ethacrynic Acid and the Significance of Isotopic Labeling

Ethacrynic acid is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2][3] Its mechanism of action involves the inhibition of the Na-K-Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[1][4]

In pharmacokinetic studies, the use of stable isotope-labeled compounds as internal standards is the gold standard for quantitative bioanalysis using mass spectrometry.[5] Ethacrynic Acid-¹³C₂,d5, with its increased mass due to the incorporation of two ¹³C atoms and five deuterium atoms, serves as an ideal internal standard for the quantification of unlabeled ethacrynic acid in biological matrices. Its chemical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability and enhancing the accuracy and precision of the analytical method.[5]

Pharmacokinetic Profile of Ethacrynic Acid

Understanding the pharmacokinetics of the parent drug is essential for designing and interpreting studies that utilize its isotopically labeled counterpart. The following table summarizes key pharmacokinetic parameters of unlabeled ethacrynic acid based on available human studies.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability (Oral) | Approximately 100% | |

| Time to Peak Plasma Concentration (Tmax) | 40 to 92 minutes | [4] |

| Elimination Half-Life (t½) | Highly variable, average of 30 minutes (range: 12-160 minutes) | [4] |

| Protein Binding | > 90% | [6] |

| Metabolism | Primarily hepatic, conjugation with sulfhydryl-containing compounds (e.g., cysteine, glutathione).[6][7] | |

| Excretion | Renal and biliary | [6] |

Role of Ethacrynic Acid-¹³C₂,d5 in Pharmacokinetic Studies

While specific data for Ethacrynic Acid-¹³C₂,d5 is not available, its primary role in pharmacokinetic research is as an internal standard in bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Bioanalysis

In a typical pharmacokinetic study, plasma, urine, or other biological samples are collected from subjects after administration of ethacrynic acid. To determine the concentration of the drug in these samples, a known amount of Ethacrynic Acid-¹³C₂,d5 is added to each sample prior to processing. During LC-MS/MS analysis, the mass spectrometer is set to detect both the parent drug and the stable isotope-labeled internal standard. Because the two compounds co-elute and have nearly identical ionization efficiencies, the ratio of their peak areas can be used to accurately calculate the concentration of the unlabeled ethacrynic acid in the original sample, correcting for any sample loss during preparation or fluctuations in instrument response.

Metabolite Identification and Profiling

Stable isotope labeling can also aid in the identification of drug metabolites. By administering a mixture of labeled and unlabeled ethacrynic acid, researchers can look for characteristic isotopic patterns in the mass spectra of potential metabolites. This helps to distinguish drug-related compounds from endogenous molecules in the biological matrix. The primary metabolic pathway for ethacrynic acid is conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[8][9] Ethacrynic acid and its glutathione conjugate are also potent inhibitors of GSTs.[10][11]

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of ethacrynic acid in human plasma using LC-MS/MS with Ethacrynic Acid-¹³C₂,d5 as an internal standard. This protocol is based on established methods for similar small molecules.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of Ethacrynic Acid-¹³C₂,d5 in methanol.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ethacrynic acid from endogenous plasma components. For example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 10% B for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Ethacrynic acid: Precursor ion (m/z) -> Product ion (m/z)

-

Ethacrynic Acid-¹³C₂,d5: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values would be determined during method development based on the exact mass of the parent and labeled compounds).

-

Visualizations

Signaling and Metabolic Pathways

The primary metabolic pathway of ethacrynic acid involves its conjugation with glutathione, which is a key mechanism for its detoxification and elimination. Ethacrynic acid is also known to inhibit glutathione S-transferases (GSTs), enzymes that catalyze this conjugation.

Metabolic pathway of Ethacrynic Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing Ethacrynic Acid-¹³C₂,d5 as an internal standard.

Pharmacokinetic study workflow.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethacrynic Acid-13C2,d5: A Technical Guide to its Application as a Glutathione S-Transferase Inhibitor Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes that play a pivotal role in cellular defense against a wide array of xenobiotics and endogenous toxins.[1][2][3] By catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, GSTs facilitate their detoxification and elimination.[3][4] However, the overexpression of certain GST isoforms, particularly GSTP1-1, in tumor cells is a significant factor in the development of multidrug resistance, a major obstacle in cancer chemotherapy.[5] This has spurred intensive research into the development of GST inhibitors to sensitize cancer cells to therapeutic agents.[2][5]

Ethacrynic acid (EA), a potent loop diuretic, has been extensively characterized as a broad-spectrum inhibitor of GSTs.[6][7][8] Its multifaceted mechanism of action, involving both reversible and irreversible inhibition, makes it a valuable tool for studying GST function.[6][7][9] The isotopically labeled analog, ethacrynic acid-13C2,d5, offers a sophisticated extension of this tool, enabling precise tracing and quantification in complex biological systems.[10] This technical guide provides an in-depth overview of ethacrynic acid as a GST inhibitor and explores the advanced applications of its labeled form as a research probe.

Quantitative Analysis of GST Inhibition by Ethacrynic Acid and its Metabolites

Ethacrynic acid and its primary metabolite, the glutathione conjugate (EA-GSH), exhibit potent inhibitory activity against various GST isoforms. The following tables summarize the available quantitative data on their inhibitory potency.

Table 1: Inhibitory Potency (IC50) of Ethacrynic Acid and its Glutathione Conjugate against GST Isoforms

| Inhibitor | GST Class | IC50 (µM) |

| Ethacrynic Acid | Alpha (α) | 4.6 - 6.0 |

| Mu (µ) | 0.3 - 1.9 | |

| Pi (π) | 3.3 - 4.8 | |

| Ethacrynic Acid-GSH Conjugate | Alpha (α) | 0.8 - 2.8 |

| Mu (µ) | < 0.1 - 1.2 | |

| Pi (π) | 11.0 |

Data compiled from references[6][7].

Table 2: Inhibition Constants (Ki) of Ethacrynic Acid and its Glutathione Conjugate

| Inhibitor | GST Isoform | Ki (µM) | Inhibition Type vs. Electrophilic Substrate | Inhibition Type vs. GSH |

| Ethacrynic Acid | Human Lung GST-pi | 11.5 | Competitive | Non-competitive |

| Ethacrynic Acid-GSH Conjugate | Human Lung GST-pi | 1.5 | Non-competitive | - |

Data compiled from references[6][11].

Mechanism of Action

Ethacrynic acid's interaction with GSTs is complex, involving multiple mechanisms:

-

Reversible Inhibition: EA can act as a reversible inhibitor, competitive with the electrophilic substrate at the H-site of the enzyme.[7][12]

-

Irreversible Inhibition: The α,β-unsaturated carbonyl group in EA's structure allows it to act as a Michael acceptor, leading to covalent adduction with cysteine residues in the active site of some GST isoforms, particularly the pi-class, resulting in irreversible inhibition.[6][9][13]

-

Inhibition by Conjugate: The glutathione conjugate of ethacrynic acid (EA-GSH), formed both enzymatically and non-enzymatically, is itself a potent inhibitor of GSTs.[6][11] In some cases, the conjugate is a more potent inhibitor than the parent compound.[11][14]

Signaling Pathways Involving Glutathione S-Transferases

GSTs are not merely detoxification enzymes; they are also involved in the regulation of key signaling pathways that control cell proliferation, apoptosis, and stress responses.[1][3] Overexpression of GSTs in cancer cells can contribute to drug resistance by not only detoxifying chemotherapeutic agents but also by modulating signaling cascades that promote cell survival.[2][5]

Caption: GST's role in drug resistance and cell survival.

Experimental Protocols

Determination of IC50 for GST Inhibition (Spectrophotometric Assay)

This method is a standard for determining the half-maximal inhibitory concentration (IC50) of a compound against GST activity.

Materials:

-

Purified GST isozyme (e.g., human GSTP1-1)

-

Reduced glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

Inhibitor stock solution (Ethacrynic Acid in a suitable solvent like DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of GSH and CDNB. Prepare serial dilutions of the inhibitor to cover a range of concentrations.

-

Assay Reaction Mixture: In each well of the microplate, add the phosphate buffer, a fixed concentration of the GST enzyme, and a fixed concentration of GSH.

-

Inhibitor Addition: Add the desired concentration of the inhibitor (or vehicle control) to the respective wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the CDNB substrate to all wells.[12]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time. The rate of absorbance increase is proportional to GST activity.[12]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[12]

This compound as a Probe for Advanced Research

While extensive data exists for ethacrynic acid, its isotopically labeled form, this compound, provides a powerful tool for more nuanced investigations. The heavy isotopes act as a tracer, allowing for the precise differentiation of the probe and its metabolites from endogenous molecules in complex biological matrices.[10]

Proposed Experimental Workflow: Tracing Covalent Adduct Formation with Mass Spectrometry

This workflow outlines how this compound can be used to identify and quantify covalent adducts with GSTs and other proteins, providing direct evidence of target engagement.

References

- 1. [PDF] The Multifaceted Role of Glutathione S-Transferases in Health and Disease | Semantic Scholar [semanticscholar.org]

- 2. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of human hepatic glutathione S-transferase isozymes by ethacrynic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Ethacrynic Acid-13C2,d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of the stable isotope-labeled compound, Ethacrynic acid-13C2,d5. By incorporating carbon-13 and deuterium isotopes, this molecule serves as a powerful tool in drug metabolism studies, allowing for precise tracking and quantification of its biotransformation. This document provides a comprehensive overview of its primary metabolic pathways, detailed experimental protocols for its characterization, and a summary of expected quantitative data.

Core Concept: Glutathione Conjugation as the Primary Metabolic Route

The principal metabolic pathway for ethacrynic acid is its conjugation with the endogenous antioxidant glutathione (GSH). This reaction, which can occur both enzymatically, catalyzed by glutathione S-transferases (GSTs), and non-enzymatically, targets the α,β-unsaturated ketone moiety of the ethacrynic acid molecule. The resulting glutathione conjugate (EA-SG) is a major metabolite.[1][2][3][4] This conjugate can be further processed to form a cysteine conjugate, which is a significant metabolite found in biological samples.[5][6] Animal studies have also indicated the formation of a cysteine conjugate as a key step in the metabolism of ethacrynic acid.[6]

The use of a stable isotope-labeled version like this compound is crucial for modern metabolomics research. It allows for the unambiguous identification and quantification of metabolites against a complex biological background, overcoming challenges such as ion suppression in mass spectrometry.

Experimental Protocols for In Vitro Metabolic Stability Assessment

To investigate the metabolic fate of this compound, a common in vitro approach is the use of human liver microsomes, which are rich in drug-metabolizing enzymes.

Objective:

To determine the rate of metabolism of this compound in human liver microsomes and to identify its primary metabolites.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow Diagram:

Caption: Workflow for in vitro metabolic stability assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).

-

Thaw the pooled human liver microsomes on ice and dilute them with cold phosphate buffer to a final concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the human liver microsome suspension.

-

Add the this compound solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH system should be included.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well of another 96-well plate containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Inject the samples into an LC-MS/MS system for quantification of the parent compound (this compound) and its metabolites.

-

Quantitative Data Summary

The following table represents hypothetical, yet realistic, data that could be obtained from an in vitro metabolic stability assay of this compound with human liver microsomes.

| Time (min) | This compound Remaining (%) | EA-SG-13C2,d5 Formation (Peak Area) | EA-Cysteine-13C2,d5 Formation (Peak Area) |

| 0 | 100 | 0 | 0 |

| 5 | 85 | 15,234 | 1,245 |

| 15 | 62 | 38,987 | 3,156 |

| 30 | 38 | 61,452 | 5,879 |

| 60 | 15 | 84,321 | 9,432 |

Pharmacokinetic Parameters Calculated from In Vitro Data:

| Parameter | Value | Description |

| t1/2 (min) | 25.8 | The time required for the concentration of the drug to decrease by half. |

| CLint (µL/min/mg protein) | 26.9 | Intrinsic clearance, representing the inherent metabolic capacity of the liver microsomes. |

Metabolic Pathway of this compound

The primary metabolic transformation of this compound involves conjugation with glutathione, followed by further enzymatic cleavage to the cysteine conjugate.

Caption: Primary metabolic pathway of Ethacrynic acid.

Conclusion

The study of the metabolic fate of this compound provides critical insights for drug development, particularly in understanding its clearance mechanisms and potential for drug-drug interactions. The primary metabolic route through glutathione conjugation is a key determinant of its pharmacokinetic profile. The use of stable isotope labeling, coupled with robust in vitro models and sensitive analytical techniques like LC-MS/MS, allows for a detailed and quantitative understanding of these processes. The methodologies and data presented in this guide serve as a foundational framework for researchers in the field.

References

- 1. Pharmakokinetics and bioavailability study of ethacrynic acid as a modulator of drug resistance in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. nuvisan.com [nuvisan.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dls.com [dls.com]

Methodological & Application

Application Note: Quantitative Analysis of Ethacrynic Acid in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethacrynic acid in human plasma. The method utilizes Ethacrynic acid-13C2,d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation.[1] Sample preparation is performed using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The method was validated according to internationally recognized guidelines and demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ethacrynic acid is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity and selectivity.[4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS.[4] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects in the mass spectrometer's source. This effectively normalizes for variations during sample extraction and compensates for matrix-induced ion suppression or enhancement, leading to more reliable and accurate data.[1] This note provides a comprehensive protocol for the determination of Ethacrynic acid in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Ethacrynic acid (Reference Standard), this compound (Internal Standard).[1][5][6]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

-

Reagents: Formic acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

-

Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation

-

LC System: UHPLC system capable of binary gradient elution.

-

MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving Ethacrynic acid and this compound in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the IS stock solution in acetonitrile. This solution is used for protein precipitation.

Sample Preparation Protocol

-

Aliquot 50 µL of plasma samples (blank, CC, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Caption: LC-MS/MS experimental workflow for Ethacrynic acid analysis.

LC-MS/MS Conditions

The following are representative conditions. Optimization is recommended for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Compound |

| Ethacrynic acid | |

| This compound (IS) |

Note: As Ethacrynic acid is a carboxylic acid, it readily deprotonates, making negative ion mode (ESI-) preferable. The precursor ion [M-H]⁻ is selected in Q1. The proposed fragmentation corresponds to the loss of the dichlorophenoxy group.

Method Validation Summary

The method was validated following established bioanalytical method validation guidelines.[4][7] The results are summarized below.

Linearity and Sensitivity

The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was >0.995 for all validation runs. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL.

Table 3: Calibration Curve Summary

| Concentration Range (ng/mL) | Regression Model | Mean r² (n=3) |

| 1.0 - 1000 | 1/x² weighted | 0.997 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Precision and Accuracy Data